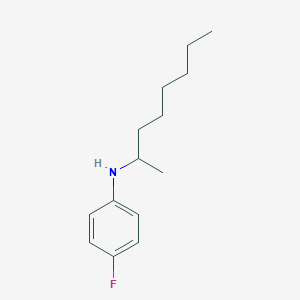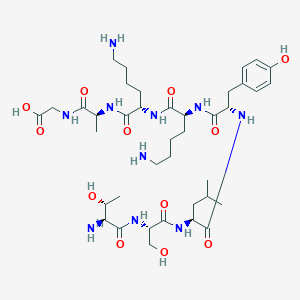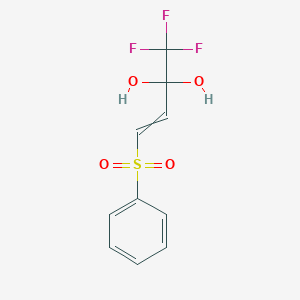![molecular formula C8H7Cl3OSi B12584567 Silane, trichloro[(1-phenylethenyl)oxy]- CAS No. 202744-39-6](/img/structure/B12584567.png)
Silane, trichloro[(1-phenylethenyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trichloro[(1-phenylethenyl)oxy]- is a silicon-based compound known for its unique chemical properties and applications. This compound is characterized by the presence of a silicon atom bonded to three chlorine atoms and an oxy group attached to a 1-phenylethenyl group. It is widely used in various industrial and scientific applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trichloro[(1-phenylethenyl)oxy]- typically involves the reaction of trichlorosilane with 1-phenylethenol under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of Silane, trichloro[(1-phenylethenyl)oxy]- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations to produce the final compound. The product is then purified through distillation or other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, trichloro[(1-phenylethenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkoxy or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as alcohols or amines are employed to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products have diverse applications in materials science, catalysis, and organic synthesis.
Applications De Recherche Scientifique
Silane, trichloro[(1-phenylethenyl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: The compound is employed in the modification of biomolecules and surfaces for bioanalytical applications.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mécanisme D'action
The mechanism of action of Silane, trichloro[(1-phenylethenyl)oxy]- involves the interaction of the silicon atom with various molecular targets. The compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical reactions. The pathways involved include nucleophilic substitution, where the chlorine atoms are replaced by other functional groups, and addition reactions, where the silicon atom forms new bonds with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichlorosilane: Similar in structure but lacks the 1-phenylethenyl group.
Triethoxy(1-phenylethenyl)silane: Contains ethoxy groups instead of chlorine atoms.
Chlorodimethylsilane: Has methyl groups instead of the 1-phenylethenyl group.
Uniqueness
Silane, trichloro[(1-phenylethenyl)oxy]- is unique due to the presence of the 1-phenylethenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific functionalization and reactivity.
Propriétés
Numéro CAS |
202744-39-6 |
|---|---|
Formule moléculaire |
C8H7Cl3OSi |
Poids moléculaire |
253.6 g/mol |
Nom IUPAC |
trichloro(1-phenylethenoxy)silane |
InChI |
InChI=1S/C8H7Cl3OSi/c1-7(12-13(9,10)11)8-5-3-2-4-6-8/h2-6H,1H2 |
Clé InChI |
CDHGNEBERNTWDO-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CC=C1)O[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-(Heptan-2-yl)-N~2~-[2-(4-methoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12584487.png)
![5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12584492.png)

![4-(3-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12584499.png)
![8-Bromo-6-[1-(methanesulfonyl)ethyl]quinoline](/img/structure/B12584501.png)
![Phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester](/img/structure/B12584508.png)


![({3-[(Hydroxymethyl)amino]propyl}azanediyl)dimethanol](/img/structure/B12584530.png)



![1-[(2-Azido-1-phenylethyl)selanyl]-4-chlorobenzene](/img/structure/B12584575.png)

